molecular formula C7H6FN3O3 B1465628 2-Fluoro-4-nitrobenzohydrazide CAS No. 919280-59-4

2-Fluoro-4-nitrobenzohydrazide

Cat. No. B1465628
M. Wt: 199.14 g/mol
InChI Key: VBKBYFJBAQFZGW-UHFFFAOYSA-N
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Description

“2-Fluoro-4-nitrobenzohydrazide” is a chemical compound with the molecular formula C7H6FN3O3 . It is a derivative of benzohydrazide, which is a class of compounds known for their wide range of biological properties .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

2-Fluoro-4-nitrobenzohydrazide serves as a precursor in the synthesis of a wide array of heterocyclic compounds. For instance, it is involved in the preparation of thiadiazoles, a class of compounds with significant pharmaceutical applications. Yao Wang et al. (2009) synthesized 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine by reacting 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide, demonstrating its utility in crafting molecules with potential therapeutic uses (Wang et al., 2009).

Antimicrobial Activity

Compounds synthesized from 2-Fluoro-4-nitrobenzohydrazide have been evaluated for their antimicrobial properties. S. Rollas et al. (2002) prepared a series of hydrazide hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide, showing potential as antimicrobial agents against various bacterial and fungal strains. This highlights the chemical's contribution to the development of new antimicrobial agents (Rollas, Gulerman, & Erdeniz, 2002).

Drug Discovery and Development

In drug discovery, 2-Fluoro-4-nitrobenzohydrazide derivatives have been explored for their antitumor and anti-inflammatory activities. Novel fluoro-substituted benzothiazole derivatives, for instance, have shown promise in antitumor studies in vitro and in vivo, indicating the potential of 2-Fluoro-4-nitrobenzohydrazide derivatives in cancer therapy. R. Stojković et al. (2006) demonstrated significant antitumor activity against various cancer cell lines, underscoring the value of these compounds in medicinal chemistry (Stojković et al., 2006).

Sensing Applications

Beyond pharmaceutical applications, 2-Fluoro-4-nitrobenzohydrazide derivatives have been used in the development of sensory materials. For example, a 4-nitrobenzohydrazide derivative was synthesized and employed as a fluoride ion sensor, demonstrating a novel application in environmental monitoring and chemical sensing. The ability to detect fluoride ions through a color change offers an innovative approach to monitoring environmental pollutants (Bai et al., 2014).

properties

IUPAC Name

2-fluoro-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBYFJBAQFZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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